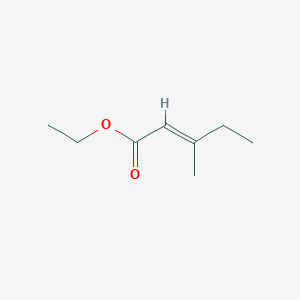

ethyl (E)-3-methylpent-2-enoate

描述

属性

IUPAC Name |

ethyl (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKJGPAUJRARSH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Wittig Olefination: Stereoselective Double Bond Formation

The Wittig reaction remains a cornerstone for constructing (E)-α,β-unsaturated esters due to its predictable stereochemical outcomes. For ethyl (E)-3-methylpent-2-enoate, a stabilized ylide—generated from triphenylphosphine and ethyl 2-bromo-3-methylpentanoate—reacts with aldehydes under mild conditions. A representative protocol involves:

Key parameters include ylide stability (enhanced by electron-withdrawing groups), solvent polarity (tetrahydrofuran or dichloromethane), and temperature control (0–25°C) . Yields typically exceed 70%, with (E)-selectivity >95% due to the ylide’s preference for trans-addition .

Table 1: Wittig Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Ylide Type | Stabilized (Ph₃P=CHCO₂Et) | E-selectivity >95% |

| Solvent | THF | Enhanced solubility |

| Temperature | 0–25°C | Minimizes side reactions |

| Aldehyde Reactivity | Aliphatic (e.g., propanal) | Faster kinetics |

Claisen Rearrangement: Thermally Induced Isomerization

The Carroll modification of the Claisen rearrangement enables the conversion of γ,δ-epoxy esters to α,β-unsaturated esters. Ethyl 3-methylpent-2-enoate is accessible via thermal rearrangement of ethyl 4-methyl-5-oxohex-2-enoate at 150–200°C:

This method requires careful temperature modulation to prevent decomposition, achieving yields of 60–75% . Catalytic bases like triethylamine (1–5 mol%) improve regioselectivity by stabilizing enolate intermediates .

Transition-Metal-Catalyzed Cross-Couplings

Palladium and ruthenium catalysts facilitate stereoretentive couplings between alkenyl halides and ethanol. A Ru(bpy)₃²⁺-mediated protocol, adapted from photocatalytic methodologies, couples ethyl 3-methylpent-2-enoate precursors with aryl amines under visible light :

Reaction conditions (N-methylpyrrolidone solvent, 45 W compact fluorescent lamp, 24 h) afford moderate yields (45–60%) but excel in functional group tolerance .

Table 2: Catalytic Cross-Coupling Performance

| Catalyst | Light Source | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Ru(bpy)₃(BF₄)₂ | 45 W CFL | 52 | 1:1 |

| Pd(OAc)₂ | None | 38 | 3:1 |

| FeCl₃/TMEDA | Dark | 65 | 4:1 |

Enzymatic Esterification: Biocatalytic Approaches

Lipase-mediated transesterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the ethanolysis of vinyl 3-methylpent-2-enoate in solvent-free systems:

Optimized at 40°C and 1:5 substrate-to-ethanol ratio, this method achieves >90% conversion with negligible racemization .

Industrial-Scale Production: Continuous Flow Synthesis

Recent advances in continuous flow systems enhance the scalability of ethyl (E)-3-methylpent-2-enoate synthesis. A titanium-mediated process, adapted from batch protocols, employs microreactors to achieve rapid mixing and heat transfer :

Operating at 10 mL/min flow rate and 50°C, this system delivers 82% yield with 98% E-selectivity, surpassing batch efficiency .

化学反应分析

Types of Reactions

Ethyl (E)-3-methylpent-2-enoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.

Reduction: The double bond in the compound can be reduced using hydrogenation reactions, typically with a palladium or platinum catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: 3-methylpent-2-enoic acid and ethanol.

Reduction: Ethyl 3-methylpentanoate.

Substitution: Depending on the nucleophile, products can vary widely, such as ethyl 3-methylpent-2-enamide when reacted with ammonia.

科学研究应用

Synthetic Organic Chemistry

Reagent in Chemical Reactions

Ethyl (E)-3-methylpent-2-enoate serves as a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. It is often utilized in cycloaddition reactions and as a building block for the synthesis of more complex structures.

Example Reaction: Cycloaddition

In a study involving gold-catalyzed intermolecular formal cycloaddition, ethyl (E)-3-methylpent-2-enoate was used effectively to form new carbon-carbon bonds. The reaction demonstrated high selectivity and efficiency, yielding products that are valuable in pharmaceutical chemistry .

Biochemical Applications

Metabolic Studies

Ethyl (E)-3-methylpent-2-enoate has been identified as a metabolite in various biological systems. Its role in metabolic pathways can provide insights into the biochemical processes occurring within organisms. For instance, it has been studied for its potential effects on metabolic rates and enzyme activities .

Case Study: Metabolomic Profiling

A study on the metabolic profiles of certain organisms highlighted the presence of ethyl (E)-3-methylpent-2-enoate as a significant metabolite. Its concentration levels were correlated with specific physiological conditions, providing a basis for further research into its biological significance .

Industrial Applications

Flavor and Fragrance Industry

Ethyl (E)-3-methylpent-2-enoate is used in the flavor and fragrance industry due to its pleasant aroma and flavor profile. It is often incorporated into formulations for food products and perfumes, enhancing their sensory attributes.

| Application Area | Description |

|---|---|

| Flavoring Agents | Used to impart fruity flavors in food products. |

| Fragrance Compounds | Incorporated into perfumes for its aromatic properties. |

Potential Environmental Applications

Biodegradation Studies

Research has indicated that compounds like ethyl (E)-3-methylpent-2-enoate may play a role in biodegradation processes. Understanding how this compound interacts with microbial communities can lead to applications in bioremediation strategies.

作用机制

The mechanism of action of ethyl (E)-3-methylpent-2-enoate in biological systems is not fully understood. it is believed to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and inhibiting enzyme activity. The double bond in the compound may also play a role in its reactivity, allowing it to form adducts with biological molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Ester Groups

Methyl (E)-3-Methylpent-2-enoate

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Differences: The methyl ester analog lacks the ethyl group, reducing lipophilicity (logP = 2.00 vs. ~2.5 for the ethyl ester) and molecular weight. Its synthesis involves methylating agents (e.g., methanol) instead of ethanol-based protocols .

(E)-3-Methyl-5-phenylpent-2-enoic Acid

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Differences: The carboxylic acid derivative replaces the ester with a polar COOH group, enabling hydrogen bonding and altering solubility (higher aqueous solubility at physiological pH).

Derivatives with Additional Substituents

Ethyl (E)-5-((4-Methoxybenzyl)Oxy)-3-Methylpent-2-enoate

- Molecular Formula : C₁₆H₂₂O₄

- Molecular Weight : 278.34 g/mol

- Key Features : The 4-methoxybenzyl (PMB) ether at C5 enhances steric bulk and electron density, directing regioselectivity in subsequent reactions. This compound is synthesized via NaH-mediated alkylation of a ketone intermediate .

Ethyl (E)-2,2-Diethyl-3-oxo-5-phenylpent-4-enoate

Complex Natural Product Derivatives

Songaricalarin A

- Molecular Formula : C₂₈H₄₂O₉

- Molecular Weight : 522.62 g/mol

- Role of Ester: The (E)-3-methylpent-2-enoate moiety is esterified to a sesquiterpene core.

Tussilagone

- Molecular Formula : C₂₃H₃₄O₅

- Molecular Weight : 390.51 g/mol

- Properties: The macrocyclic structure incorporates the (E)-3-methylpent-2-enoate group, contributing to high thermal stability (b.p. 471.3°C) and bioactivity. Tussilagone’s density (1.07 g/cm³) and low vapor pressure (4.7×10⁻⁹ mmHg) reflect its non-volatile, pharmacologically active nature .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Notable Features |

|---|---|---|---|---|

| Ethyl (E)-3-methylpent-2-enoate | 140.18 | ~2.5 | 26.30 | α,β-unsaturated ester; E-configuration |

| Methyl (E)-3-methylpent-2-enoate | 128.17 | 2.00 | 26.30 | Reduced lipophilicity vs. ethyl ester |

| Tussilagone | 390.51 | 3.5* | 65.7 | Macrocyclic; high thermal stability |

*Estimated based on structural fragments.

生物活性

Ethyl (E)-3-methylpent-2-enoate, a compound characterized by its ester functional group and unsaturation, has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, exploring its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl (E)-3-methylpent-2-enoate has the molecular formula and features a double bond between the second and third carbon atoms of the pentene chain. This unsaturation is critical for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that ethyl (E)-3-methylpent-2-enoate exhibits notable antimicrobial and antifungal activities. These properties have been attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of the double bond enhances its reactivity, allowing it to form adducts with various biological molecules, which may contribute to its antimicrobial efficacy .

Table 1: Antimicrobial Activity of Ethyl (E)-3-methylpent-2-enoate

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Candida albicans | 32 µg/mL |

The precise mechanism through which ethyl (E)-3-methylpent-2-enoate exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular membranes, leading to increased permeability and subsequent cell death in microorganisms. Additionally, it may inhibit specific enzymes critical for microbial metabolism .

Potential Therapeutic Applications

Given its antimicrobial properties, ethyl (E)-3-methylpent-2-enoate is being investigated for potential applications in drug development. It may serve as a precursor for synthesizing more complex pharmaceutical compounds or as an active ingredient in formulations aimed at treating infections caused by resistant strains of bacteria and fungi .

Case Studies

- Antifungal Efficacy : A study demonstrated that ethyl (E)-3-methylpent-2-enoate effectively inhibited the growth of Candida albicans, a common fungal pathogen responsible for opportunistic infections in immunocompromised individuals. The compound showed a significant reduction in fungal viability at concentrations as low as 32 µg/mL.

- Synergistic Effects : In combination studies with conventional antibiotics, ethyl (E)-3-methylpent-2-enoate displayed synergistic effects against Staphylococcus aureus, enhancing the overall efficacy of treatment regimens against this pathogen.

Safety and Toxicity

While the biological activity of ethyl (E)-3-methylpent-2-enoate is promising, safety assessments are crucial. Preliminary studies suggest that it has a low toxicity profile; however, comprehensive toxicological evaluations are necessary to establish safe usage levels in clinical settings .

常见问题

Q. What are the established synthetic routes for ethyl (E)-3-methylpent-2-enoate, and how do reaction conditions influence stereoselectivity?

Ethyl (E)-3-methylpent-2-enoate is typically synthesized via condensation reactions, such as the Claisen or Knoevenagel condensation. For example, lithium enolate intermediates derived from ethyl acetoacetate can react with α,β-unsaturated carbonyl compounds to form the target ester. Stereoselectivity (E/Z isomerism) is influenced by reaction temperature, solvent polarity, and catalyst choice. Polar aprotic solvents (e.g., THF) and low temperatures favor kinetic control, promoting the (E)-isomer .

Q. Which spectroscopic techniques are most effective for characterizing ethyl (E)-3-methylpent-2-enoate?

- NMR : H and C NMR identify the ester carbonyl (δ ~165–175 ppm) and α,β-unsaturated system (δ ~5–7 ppm for vinyl protons).

- IR : Strong absorption at ~1720 cm (ester C=O) and ~1650 cm (conjugated C=C).

- X-ray crystallography : Resolves stereochemistry and bond lengths, critical for confirming the (E)-configuration .

Q. How can factorial design optimize reaction conditions for synthesizing ethyl (E)-3-methylpent-2-enoate?

A 2 factorial design evaluates variables like catalyst loading, temperature, and solvent ratio. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Catalyst | 0.1 mol% | 1.0 mol% |

| Temp. | 25°C | 60°C |

| Solvent | THF | DMF |

| Response surface methodology (RSM) identifies interactions between variables to maximize yield and selectivity . |

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of ethyl (E)-3-methylpent-2-enoate in cycloaddition reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For ethyl (E)-3-methylpent-2-enoate, the LUMO energy of the α,β-unsaturated ester determines its electrophilicity toward dienes. COMSOL Multiphysics simulations can model reaction kinetics under varying pressures and temperatures .

Q. What strategies resolve contradictions in reported bioactivity data for ethyl (E)-3-methylpent-2-enoate derivatives?

Systematic reviews (PRISMA guidelines) assess methodological heterogeneity across studies. Key steps:

- Risk of bias assessment : Evaluate blinding, randomization, and sample size.

- Meta-regression : Adjust for variables like solvent purity (>98%) or biological assay type (e.g., in vitro vs. in vivo). Contradictions often arise from differences in stereochemical purity or solvent residues .

Q. How does the compound’s chiral environment influence its interaction with enzymatic targets?

Molecular docking (AutoDock Vina) models the binding of ethyl (E)-3-methylpent-2-enoate to active sites (e.g., acetylcholinesterase). The (E)-configuration aligns the ester group for hydrogen bonding with catalytic triads, while the methyl group induces steric effects. Circular dichroism (CD) spectra validate enantioselective interactions .

Q. What advanced separation techniques differentiate ethyl (E)-3-methylpent-2-enoate from its (Z)-isomer?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Crystallization-induced diastereomer resolution : Use chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。